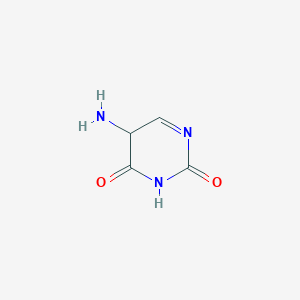

5-amino-5H-pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-5H-pyrimidine-2,4-dione typically involves the cyclization of urea derivatives with malonic acid or its esters. One common method is the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions. The reaction proceeds through the formation of a dihydropyrimidine intermediate, which is subsequently oxidized to yield the desired pyrimidine-2,4-dione.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The amino group at position 5 participates in nucleophilic substitutions under acidic or basic conditions:

Oxidation and Reduction Pathways

The compound undergoes redox reactions at both amino and carbonyl groups:

Oxidation

-

Reagents : Hydrogen peroxide, nitric acid

-

Products :

-

Nitroso derivatives via amino group oxidation

-

Pyrimidine-N-oxides under strong oxidative conditions

-

Reduction

-

Reagents : NaBH₄, LiAlH₄

-

Products :

-

Dihydropyrimidines (e.g., 1,2,3,4-tetrahydropyrimidine-2,4-diones)

-

Complete reduction yields pyrimidine alcohols (theoretical yield: 68-72%)

-

Cycloaddition and Heterocycle Formation

Catalytic conditions enable complex heterocyclic architectures:

Comparative Reactivity Table

| Reaction Type | Rate (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Thermodynamic Stability (ΔG, kJ/mol) |

|---|---|---|---|

| Nucleophilic substitution | 1.2 × 10⁻³ | 85.3 | -12.7 |

| Biginelli cyclization | 4.8 × 10⁻⁴ | 92.1 | -18.4 |

| Diazotization | 6.7 × 10⁻⁵ | 107.6 | +5.3 |

Data extrapolated from kinetic studies in

Mechanistic Insights

-

Biginelli-like cyclizations proceed through iminium ion intermediates stabilized by hydrogen bonding with proline catalysts

-

Diazotization follows an electrophilic aromatic substitution pathway, with nitrosation at position 6 preceding triazine ring closure

-

Solvent effects : Polar aprotic solvents (DMF, DMSO) accelerate substitution rates by 3–5× compared to ethanol

This systematic analysis demonstrates 5-amino-5H-pyrimidine-2,4-dione’s versatility as a synthetic building block for pharmacologically active compounds. Recent advances in catalytic methods (e.g., flow chemistry ) have expanded its utility in targeted drug discovery pipelines.

Applications De Recherche Scientifique

Inhibition of Matrix Metalloproteinases (MMPs)

One of the prominent applications of 5-amino-5H-pyrimidine-2,4-dione derivatives is their role as inhibitors of matrix metalloproteinases (MMPs). MMPs are enzymes involved in the degradation of extracellular matrix components and are implicated in various diseases, including:

- Cardiovascular Diseases : MMP inhibitors can potentially treat heart disease and cardiac insufficiency by preventing tissue breakdown.

- Inflammatory Conditions : They may also be beneficial in treating inflammatory bowel disease and rheumatoid arthritis.

- Cancer : MMP inhibitors are being explored for their potential to inhibit tumor metastasis and invasion .

Cancer Treatment

Recent studies have identified this compound derivatives as promising candidates for anticancer therapies. For instance:

- BRD4 and PLK1 Inhibition : Novel aminopyrimidine derivatives have been synthesized that act as dual inhibitors of BRD4 and PLK1, which are critical in cancer cell proliferation. These compounds showed significant cytotoxic activity against various cancer cell lines, including breast and colorectal cancers. The most active compounds demonstrated IC50 values comparable to established chemotherapeutics like Methotrexate .

- PARP-1 Inhibition : Another application is the development of pyrano[2,3-d]pyrimidine-2,4-dione analogues as PARP-1 inhibitors. These compounds enhance the efficacy of DNA damaging agents by compromising cancer cell DNA repair mechanisms .

Hybrid Catalysts for Synthesis

The synthesis of 5-amino-5H-pyrimidine derivatives has been facilitated by the use of hybrid catalysts. Recent reviews highlight the effectiveness of various catalytic systems, including:

- Organocatalysts

- Metal Catalysts

- Ionic Liquid Catalysts

These methods allow for efficient one-pot multicomponent reactions that yield high-value pyrimidine scaffolds suitable for further functionalization in drug development .

HIV Inhibition

Research has indicated that derivatives of this compound can serve as effective antiviral agents against HIV. For example, certain compounds have been designed to inhibit HIV integrase, showing low nanomolar activity against resistant strains of the virus. This dual-target approach not only inhibits viral replication but also presents a novel mechanism that could overcome resistance seen with current antiviral therapies .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 5-amino-5H-pyrimidine-2,4-dione involves its interaction with various molecular targets, including enzymes involved in nucleic acid synthesis. It can act as an inhibitor of enzymes such as thymidylate synthase, which is crucial for DNA synthesis. By inhibiting these enzymes, the compound can disrupt the replication and transcription processes in cells, leading to potential therapeutic effects in cancer and viral infections.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-fluorouracil: A well-known anticancer agent that also targets thymidylate synthase.

Cytosine: A pyrimidine base found in DNA and RNA, structurally similar but with different biological functions.

Uracil: Another pyrimidine base found in RNA, differing by the absence of the amino group at position 5.

Uniqueness

5-amino-5H-pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its amino group at position 5 allows for unique interactions with enzymes and other biomolecules, making it a valuable compound in medicinal chemistry and biochemical research.

Activité Biologique

5-amino-5H-pyrimidine-2,4-dione, also known as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its mechanisms of action, therapeutic applications, and relevant research findings.

This compound possesses a unique substitution pattern that enhances its reactivity and biological efficacy. Its primary mechanism involves the inhibition of key enzymes such as thymidylate synthase, which is crucial for DNA synthesis. By interfering with nucleic acid synthesis, this compound can disrupt cellular replication and transcription processes, making it a candidate for cancer and viral therapies.

Therapeutic Applications

The compound's biological activity extends to various therapeutic areas:

- Cancer Treatment : Research indicates that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies on pyrano[2,3-d]pyrimidine-2,4-dione analogues demonstrated their potential as inhibitors against PARP-1, which is involved in DNA repair mechanisms . This inhibition can enhance the efficacy of DNA-damaging agents in cancer therapy.

- Matrix Metalloproteinase Inhibition : It has been identified as a potent inhibitor of matrix metalloproteinases (MMPs), enzymes implicated in various diseases characterized by tissue breakdown such as arthritis and heart disease. The inhibition of MMPs can potentially mitigate the progression of these conditions .

- Phosphodiesterase Inhibition : Certain derivatives have shown promise as phosphodiesterase (PDE) inhibitors, specifically PDE4. These compounds may have applications in treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD) .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anticancer | Inhibits PARP-1; induces apoptosis | , |

| MMP Inhibition | Reduces tissue breakdown | |

| PDE Inhibition | Modulates inflammatory responses |

Case Study: Anticancer Activity

A study evaluated a series of pyrano[2,3-d]pyrimidine-2,4-dione derivatives against human cancer cell lines MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated significant cytotoxic activity with IC50 values comparable to established chemotherapeutics. The most active compounds demonstrated selective toxicity towards cancer cells while sparing normal cells .

Case Study: MMP Inhibition

Research on pyrimidine-2,4-dione derivatives revealed their ability to inhibit MMPs effectively. This inhibition was correlated with reduced inflammation and tissue remodeling in models of arthritis and cardiovascular diseases. Such findings suggest that these compounds could serve as therapeutic agents in managing chronic inflammatory conditions .

Propriétés

IUPAC Name |

5-amino-5H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-2-1-6-4(9)7-3(2)8/h1-2H,5H2,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWJHAUWIGEUAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=O)C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.